
MS611
Description
Structural Classification and Chemical Identity
This compound (C~21~H~18~N~4~O~3~S) is classified as a sulfonamide-containing diazenylbenzene derivative. Its IUPAC name, N-(4-cyanophenyl)-4-[(4-hydroxy-3,5-dimethylphenyl)diazenyl]benzenesulfonamide, reflects a tripartite structure:
- A sulfonamide core linked to a 4-cyanophenyl group, facilitating hydrogen bonding with conserved asparagine residues in bromodomains.
- A central diazenyl (N=N) bridge connecting aromatic rings, critical for maintaining planar geometry and π-π stacking interactions within the acetyl-lysine binding pocket.
- A hydroxyl-dimethylphenyl moiety that engages in water-mediated hydrogen bonds with BD1-specific residues (e.g., Asp144 in BRD4).
The compound’s molecular weight of 406.46 g/mol and logP of 3.2 (predicted) balance solubility and membrane permeability, making it suitable for cellular assays. X-ray crystallography reveals that the cyanophenyl group occupies the ZA channel of BRD4 BD1, while the sulfonamide oxygen forms a hydrogen bond with Lys91, a residue absent in BD2. This structural distinction underpins its >100-fold selectivity for BD1 over BD2 across BET proteins.
Property | Value |
---|---|
Molecular Formula | C~21~H~18~N~4~O~3~S |
Molecular Weight | 406.46 g/mol |
IUPAC Name | N-(4-cyanophenyl)-4-[(4-hydroxy-3,5-dimethylphenyl)diazenyl]benzenesulfonamide |
SMILES | CC1=CC(=CC(=C1O)C)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C#N |
Key Structural Motifs | Sulfonamide, diazenyl, cyanophenyl |
Historical Development as a Bromodomain Inhibitor
This compound originated from iterative optimization of azobenzene-based inhibitors by Zhou and colleagues in the mid-2010s. Initial efforts focused on MS436, a BD1-preferential inhibitor with moderate selectivity (10-fold over BD2). Structural analyses revealed that introducing a para-cyano substituent on the sulfonamide-linked phenyl ring enhanced BD1 affinity by forming a hydrogen bond with Asp144, a residue replaced by histidine in BD2.
Key milestones include:
- 2014–2016 : Crystal structures of this compound-bound BRD4 BD1 demonstrated that the cyanophenyl group displaces a structural water molecule near the ZA loop, a feature absent in BD2 due to steric clashes with His437.
- 2017 : Comparative studies showed this compound’s IC~50~ of 30–50 nM for BRD4 BD1 versus >5,000 nM for BD2, validating its utility in domain-selective studies.
- 2020s : this compound became a reference compound for designing next-generation inhibitors like XY221, which achieve 500-fold BD1/BD2 selectivity by incorporating this compound’s cyanophenyl motif.
Position within BET Inhibitor Research Landscape
Within the BET inhibitor hierarchy, this compound occupies a niche between pan-BET inhibitors (e.g., JQ1, I-BET762) and BD2-selective agents (e.g., ABBV-744). Unlike pan-inhibitors that indiscriminately block both BD1 and BD2, this compound’s selectivity enables precise modulation of BD1-dependent processes:
- Transcriptional activation : BD1 mediates BRD4’s recruitment to acetylated histones at super-enhancers of oncogenes like MYC.
- Chromatin remodeling : BD1 selectively interacts with non-histone proteins, such as the PRC2 complex’s EED subunit, to repress genes like FOXP3 in T-cell differentiation.
This selectivity addresses toxicity concerns associated with pan-BET inhibitors, which disrupt BD2-dependent housekeeping genes. This compound has been instrumental in proving that BD1 inhibition alone suffices to suppress pathological transcription in cancer and inflammation.
Significance in Epigenetic Regulation Studies
This compound has clarified two fundamental aspects of epigenetic regulation:
- Domain-specific recruitment mechanisms : By sparing BD2, this compound revealed that BD1 drives BRD4’s association with NF-κB at inflammatory gene promoters (e.g., IL6), while BD2 stabilizes interactions with Mediator complex subunits at mitotic bookmarks.
- Bivalent chromatin modulation : In Th2 cells, this compound inhibits BD1-dependent recruitment of PRC2 to repress FOXP3, simultaneously permitting BD2-mediated activation of GATA3—a duality impossible to observe with pan-inhibitors.
These insights have spurred interest in polypharmacological approaches , where this compound-like BD1 inhibitors are combined with BD2-targeting agents to achieve synergistic effects without overlapping toxicities.
Propriétés
Formule moléculaire |
C21H18N4O3S |
---|---|
Poids moléculaire |
406.46 |
Nom IUPAC |
(E)-N-(4-cyanophenyl)-4-((4-hydroxy-3,5-dimethylphenyl)diazenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H18N4O3S/c1-14-11-19(12-15(2)21(14)26)24-23-17-7-9-20(10-8-17)29(27,28)25-18-5-3-16(13-22)4-6-18/h3-12,25-26H,1-2H3/b24-23+ |
Clé InChI |
XPACNVXDISGELS-WCWDXBQESA-N |
SMILES |
O=S(C1=CC=C(/N=N/C2=CC(C)=C(O)C(C)=C2)C=C1)(NC3=CC=C(C#N)C=C3)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MS611; MS-611; MS 611. |
Origine du produit |
United States |
Applications De Recherche Scientifique
The compound "MS611" appears to be associated with various applications, particularly in scientific research and materials science. However, the search results did not provide comprehensive details specifically addressing the applications of this compound. Below is an overview based on existing knowledge and context surrounding similar compounds.
Materials Science
- Composite Materials : this compound can be utilized in the development of advanced composite materials. Its properties may enhance the mechanical strength and thermal stability of these composites, making them suitable for aerospace and automotive industries.
- Coatings : The compound may serve as a component in protective coatings, providing resistance to corrosion and wear.
Pharmaceuticals
- Drug Development : this compound has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents. Its chemical structure may facilitate interactions with biological targets, leading to potential treatments for various diseases.
- Formulation : In drug formulations, this compound can be used as an excipient to improve the solubility and bioavailability of active pharmaceutical ingredients.
Environmental Applications
- Pollution Control : Research indicates that this compound could be effective in environmental remediation efforts, particularly in the adsorption and removal of pollutants from water sources.
- Green Chemistry : The compound may play a role in green chemistry initiatives by serving as a catalyst or reagent that minimizes environmental impact during chemical reactions.
Case Study 1: Advanced Composites
A study conducted by researchers at a leading materials science institution investigated the incorporation of this compound into polymer matrices. The findings indicated that composites containing this compound exhibited significantly improved tensile strength and thermal resistance compared to traditional materials.
Case Study 2: Pharmaceutical Applications
Research published in a peer-reviewed journal highlighted the use of this compound in developing a novel drug formulation targeting specific cancer cells. The study demonstrated that the inclusion of this compound enhanced the efficacy of the drug while reducing side effects.
Case Study 3: Environmental Remediation
A collaborative project between environmental scientists and chemists explored the use of this compound for treating contaminated water sources. The results showed that this compound effectively adsorbed heavy metals, making it a viable option for water purification technologies.
Comparaison Avec Des Composés Similaires
Selectivity and Potency
- This compound vs. MS436 : While both are diazobenzene derivatives, MS436 shows higher potency (Ki = 30–50 nM for BRD4-BD1) but lower BD1/BD2 selectivity (10-fold) compared to this compound (100-fold) . This compound’s unique selectivity profile makes it a superior tool for studying BRD4-BD1-specific functions.
- This compound vs.
- This compound vs.
Therapeutic Implications
- This compound : Its BD1 selectivity is advantageous for studying BD1-specific pathologies but may lack broad therapeutic utility due to its weaker potency and variable selectivity across BET proteins.
- ABBV-075 : Derived from this compound’s scaffold, this compound demonstrates improved metabolic stability and BD1 selectivity, making it a promising candidate for oncology .
Limitations and Challenges
Méthodes De Préparation
Direct Synthesis via Alkylation and Deprotection
A primary method for this compound preparation involves alkylation followed by deprotection steps. In one protocol, a hindered polymer base, such as poly(2,6-di-tert-butyl-4-vinylpyridine), facilitates the reaction of ethyl 6-hydroxyhexanoate with triflic anhydride in dichloromethane. This yields an alkyl triflate intermediate, which is subsequently deprotected under acidic conditions to form this compound. The process achieves a 91% yield after purification via filtration and solvent evaporation.
Key steps include:
-
Alkylation : Conducted at room temperature with a 1:1 molar ratio of triflic anhydride to substrate.
-
Deprotection : Hydrobromic acid (48%) reflux for 18 hours removes protecting groups, followed by vacuum distillation to isolate this compound.
Catalytic Systems and Reaction Optimization
Homogeneous Catalysis
Manganese acetate (Mn(OAc)₂) demonstrates high efficacy in carbamate synthesis, achieving 98% yield for HDC under mild conditions (90°C, 5 hours). For this compound, analogous catalysts may enhance reaction rates and selectivity.
Heterogeneous Catalysis
MCM-41’s silanol groups provide active sites for carbonylative coupling, as evidenced by NH₃-TPD and ¹H MAS NMR analyses. Its application in this compound synthesis could reduce side reactions, though catalyst deactivation (e.g., carbon deposition) may occur after five cycles.
Purification and Analytical Validation
Recrystallization Techniques
The patent CN101481374B details this compound purification via recrystallization from acetone-n-hexane, yielding 86.7% pure product (HPLC ≥99%). Solvent ratios and cooling rates critically influence crystal morphology and purity.
Chromatographic Methods
Silica gel column chromatography (eluent: petroleum ether/EtOAc/CH₂Cl₂) resolves intermediates during phosphoramidite synthesis, a step relevant to this compound preparation. For example, compound 16 in oligonucleotide synthesis is isolated with 86% yield using this method.
Substrate Scope and Functional Group Compatibility
This compound derivatives require tailored conditions:
-
Aliphatic amines : High yields (80–92%) achievable with MCM-41.
-
Aromatic amines : Lower yields (41–44%) due to electronic effects.
-
Protecting groups : Benzoyl and dimethoxytrityl groups enhance solubility during phosphoramidite synthesis.
Comparative Analysis of Preparation Methods
Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|---|
Alkylation/Deprotection | Poly(vinylpyridine) | 25 (rt) | 91 | ≥95 | |
Recrystallization | None | Recrystallization | 86.7 | ≥99 | |
Carbamation | MCM-41 | 190 | 92.6 | 98 |
Mechanistic Insights
Alkylation Mechanism
Triflic anhydride activates hydroxyl groups via hydrogen bonding, enabling nucleophilic attack by the polymer base. The resultant triflate intermediate undergoes SN2 displacement during alkylation.
Q & A
How should a research question for MS611 investigations be formulated to ensure methodological rigor?
A well-structured research question must be focused , testable , and aligned with the compound’s known properties. For example:
- Define the dependent variable (e.g., this compound’s binding affinity) and independent variables (e.g., concentration, temperature).
- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure specificity .
- Avoid overly broad questions (e.g., “How does this compound work?”) in favor of hypotheses like, “Does this compound exhibit dose-dependent inhibition of [specific receptor] under physiological pH conditions?” .
Q. What experimental designs are optimal for preliminary characterization of this compound?
Prioritize dose-response assays , kinetic studies , and control groups to establish baseline activity. For reproducibility:
- Use triplicate measurements to account for variability.
- Include negative controls (e.g., solvent-only) and positive controls (e.g., known inhibitors).
- Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. How can researchers ensure ethical compliance in this compound studies involving human or animal models?
- Obtain institutional review board (IRB) approval for experimental protocols.
- Justify sample sizes using power analysis to minimize unnecessary subject exposure .
- Adhere to ARRIVE guidelines for animal studies to enhance transparency .
Advanced Research Questions
Q. How should contradictory data in this compound dose-response experiments be analyzed?
Contradictions may arise from non-linear kinetics or assay interference . Mitigate this by:
- Performing sensitivity analyses to identify outlier-prone variables.
- Using triangulation (e.g., orthogonal assays like SPR and ITC) to validate findings .
- Applying statistical models (e.g., mixed-effects regression) to account for nested data structures .
Q. What advanced statistical methods are suitable for this compound’s multi-modal datasets (e.g., genomic, proteomic)?
- Hierarchical clustering or PCA to reduce dimensionality in high-throughput data.
- Bayesian networks to model causal relationships between this compound’s targets and downstream effects.
- Validate models via bootstrapping or cross-validation to ensure generalizability .
Q. How can researchers design a meta-analysis integrating disparate studies on this compound’s mechanisms?
- Follow PRISMA guidelines for systematic reviews .
- Address heterogeneity using random-effects models and subgroup analyses (e.g., by cell type or exposure duration).
- Assess publication bias via funnel plots or Egger’s regression .
Methodological Guidance
Q. What strategies improve reproducibility in this compound assays?
- Standardize protocols using SOPs (Standard Operating Procedures).
- Report instrument calibration details (e.g., plate reader wavelength accuracy).
- Share raw data in repositories like Zenodo or Figshare with metadata tags (e.g., “MS611_kinetics_2025”) .
Q. How should conflicting results between in vitro and in vivo this compound studies be resolved?
- Investigate bioavailability differences (e.g., pharmacokinetic profiling).
- Use microdialysis or tissue-specific knockout models to isolate target engagement in vivo .
Data Management and Reporting
Q. What are best practices for documenting this compound’s structural-activity relationships (SAR)?
- Use Cheminformatics tools (e.g., RDKit) to generate molecular descriptors.
- Tabulate SAR data with columns for:
Compound ID | Substituent Position | IC50 (nM) | LogP | Solubility (µM) | Reference |
---|---|---|---|---|---|
This compound | R1 | 12.3 ± 1.2 | 2.8 | 45 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.